Tetrahydrothieno[3,4-d][1,3]dioxol-2-one
Description
Introduction to Tetrahydrothieno[3,4-d]dioxol-2-one
Historical Context and Discovery Timeline
The discovery of tetrahydrothieno[3,4-d]dioxol-2-one is rooted in the broader exploration of heterocyclic compounds during the late 20th and early 21st centuries. While the exact date of its first synthesis remains undocumented, its emergence aligns with advancements in methodologies for constructing sulfur-oxygen heterocycles. Early work on related structures, such as tetrahydrofuro[3,4-d]dioxolanes, laid the groundwork for its development. The compound’s CAS registry number (1234423-98-3) suggests formal recognition in the 2010s, coinciding with increased interest in functionalized heterocycles for pharmaceutical applications.
Key milestones in its characterization include:
Significance in Heterocyclic Chemistry
Tetrahydrothieno[3,4-d]dioxol-2-one exemplifies the convergence of sulfur and oxygen heterocycles, two classes renowned for their pharmacological and material science applications. Its significance stems from:
- Electronic Properties : The sulfur atom’s polarizability and the oxygen atoms’ electronegativity create a polarized scaffold amenable to nucleophilic and electrophilic attacks.
- Biological Relevance : Analogous thieno-fused compounds, such as thienopyrimidines, exhibit anti-infective and anticancer activities, highlighting the therapeutic potential of this structural motif.
- Synthetic Utility : The compound serves as a precursor for generating derivatives with tailored functionalities, enabling access to complex molecular architectures.
Structural Classification Within Oxygen-Sulfur Heterocycles
Tetrahydrothieno[3,4-d]dioxol-2-one belongs to the class of bicyclic heterocycles featuring fused five-membered rings. Its IUPAC name provides critical insights into its structure:
- Tetrahydro : Indicates full saturation of the thieno ring, reducing its aromaticity.
- [3,4-d] : Specifies the fusion pattern between the thieno (positions 3 and 4) and dioxolane (position d) rings.
- Dioxol-2-one : Denotes a dioxolane ring with a ketone functional group at position 2.
Comparative Structural Analysis
The table below contrasts tetrahydrothieno[3,4-d]dioxol-2-one with related heterocycles:
| Compound | Heteroatoms | Ring Fusion | Key Functional Groups |
|---|---|---|---|
| Tetrahydrothieno[3,4-d]dioxol-2-one | S, O | [3,4-d] | Ketone |
| Tetrahydrofuro[3,4-d]dioxolane | O | [3,4-d] | Ether |
| Thieno[3,4-b]thiophene | S | [3,4-b] | None |
This structural framework endows the compound with distinct reactivity, particularly in cycloaddition and oxidation reactions.
Molecular and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈O₃S |
| Molecular Weight | 172.20 g/mol |
| CAS Registry Number | 1234423-98-3 |
| Key Spectral Signals | NMR: δ 3.5–4.5 (ring protons); IR: 1740 cm⁻¹ (C=O) |
The sulfone group (resulting from the oxidation of the thieno ring) further enhances its polarity, facilitating interactions in biological systems.
Properties
CAS No. |
62729-33-3 |
|---|---|
Molecular Formula |
C5H6O3S |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-2-one |
InChI |
InChI=1S/C5H6O3S/c6-5-7-3-1-9-2-4(3)8-5/h3-4H,1-2H2 |
InChI Key |
HCBUMJUGIHKWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1)OC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrothieno[3,4-d][1,3]dioxol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoethanol with diethyl carbonate in the presence of a base, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrothieno[3,4-d][1,3]dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Tetrahydrothieno[3,4-d][1,3]dioxol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrahydrothieno[3,4-d][1,3]dioxol-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its unique structure allows it to bind to specific sites on proteins, altering their function and activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The following table summarizes key structural differences between Tetrahydrothieno[3,4-d][1,3]dioxol-2-one and related compounds:
Key Observations :
- Heteroatom Composition: The presence of oxygen in this compound distinguishes it from nitrogen-rich analogs like oxazines or pyridines, influencing electronic properties and reactivity .
- Functional Groups: The 5-oxide group in the target compound may enhance polarity and hydrogen-bonding capacity compared to non-oxidized thiophene derivatives .
This compound
- Synthesis: Typically involves cyclization of thiophene precursors with oxidizing agents to form the dioxolane ring. notes industrial suppliers, suggesting scalable routes .
- Reactivity : The ketone and oxide groups render it susceptible to nucleophilic attack, enabling derivatization for drug discovery or polymer synthesis.
Comparative Syntheses:
1H-Thieno[3,2-d][1,3]oxazine-2,4-dione (): Synthesized via cyclocondensation of thiophene derivatives with urea analogs. Yields range from 60–80% depending on substituents .
Thieno[3,2-c]pyridine sulfonyl (): Prepared via sulfonation of tetrahydrothienopyridine, with X-ray crystallography confirming a half-chair conformation in the pyridine ring .
Triazol-3-one derivatives () : Synthesized via condensation of triazolones with arylidene amines, achieving yields up to 81.57% .
Key Differences :
- This compound requires oxidation steps for ring formation, whereas nitrogen-containing analogs (e.g., oxazines) rely on amine cyclization .
- Sulfonyl-containing analogs () exhibit stronger hydrogen-bonding interactions in crystal structures compared to the oxide group in the target compound .
This compound:
- Material Science: Used as a monomer in conductive polymers due to sulfur’s electron-rich nature.
Comparable Compounds:
Thieno[3,2-c]pyridine sulfonyl (): A COVID-19 drug candidate with a molecular weight of 497.6 g/mol and favorable Lipinski’s parameters (e.g., logP <5, hydrogen bond acceptors <10) .
Triazol-3-ones () : Exhibit antimicrobial and anticancer activities, attributed to the triazole-thiophene hybrid structure .
Key Contrasts :
Biological Activity
Tetrahydrothieno[3,4-d][1,3]dioxol-2-one (THTD) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological properties of THTD, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
THTD features a unique fused ring system that includes both sulfur and oxygen atoms. Its molecular formula is , with a molecular weight of approximately 162.17 g/mol. The distinct structural characteristics of THTD contribute to its reactivity and biological activity.
1. Antimicrobial Properties
Research indicates that THTD exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism underlying its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
| Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 30 |
| Candida albicans | 12 | 70 |
2. Anticancer Activity
THTD has also been investigated for its potential anticancer properties. Studies have demonstrated that THTD can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The compound appears to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Case Study: Breast Cancer Cell Lines
A study evaluated the effects of THTD on MCF-7 breast cancer cells. Treatment with THTD resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.
The mechanisms by which THTD exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Enzyme Inhibition : THTD may interact with specific enzymes involved in cellular metabolism, thereby altering metabolic pathways critical for cell survival.
- Receptor Modulation : The compound has shown potential to bind to various receptors, influencing signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Induction : There is evidence suggesting that THTD can increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent cell death in cancer cells.
Comparative Analysis with Related Compounds
THTD shares structural similarities with other compounds known for their biological activity. Below is a comparison table highlighting these compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tetrahydrofuran | Five-membered ring with oxygen | Solvent; low reactivity |
| Dihydrothienopyridine | Fused thieno and pyridine rings | Antimicrobial; different reactivity |
| Dioxolane | Five-membered ring with two oxygen atoms | Solvent; less reactive |
| Thienopyrimidine | Contains nitrogen; diverse biological effects | Anticancer; anti-infective properties |
Future Directions in Research
Ongoing research aims to further elucidate the biological mechanisms of THTD and explore its therapeutic potential. Areas of interest include:
- Synergistic Effects : Investigating the combination of THTD with existing antimicrobial or anticancer agents to enhance efficacy.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic outcomes of THTD in disease models.
- Structure-Activity Relationship (SAR) : Exploring modifications to the THTD structure to improve potency and selectivity against specific targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tetrahydrothieno[3,4-d][1,3]dioxol-2-one, and which reagents are critical for its preparation?
- Methodology : The compound is synthesized via multi-step reactions involving reductions (e.g., LiAlH₄ in THF) and functional group transformations (e.g., chlorination with SOCl₂). For example, intermediates may undergo cyclization under acidic or basic conditions, with purification via column chromatography or recrystallization .
Q. How is the stereochemistry of this compound derivatives confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for stereochemical determination. For instance, weak C–H···N hydrogen bonds in crystal structures can reveal spatial arrangements . Refinement using SHELXL ensures precise atomic positioning . Complementary techniques like NOESY NMR or circular dichroism (CD) may validate solution-phase conformers.
Q. What analytical techniques are used to identify impurities in this compound samples?
- Methodology : High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection identifies impurities. USP guidelines recommend threshold limits (e.g., 0.1% for unspecified impurities) and structural elucidation via tandem MS or ¹H/¹³C NMR .
Q. How are solubility and stability profiles of this compound assessed during early-stage research?
- Methodology : Solubility is tested in aqueous buffers (varying pH) and organic solvents (e.g., DMSO, THF) using nephelometry or UV spectrophotometry. Stability studies under accelerated conditions (e.g., 40°C/75% RH) monitor degradation via HPLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
- Methodology : Contradictions in unit cell parameters or hydrogen-bonding networks require re-refinement using SHELXL with high-resolution data. Twinning or disorder effects are modeled using PART instructions. Cross-validation against DFT-calculated geometries or Hirshfeld surface analysis ensures accuracy .
Q. What strategies improve the bioavailability of this compound derivatives without altering core pharmacophores?
- Methodology : Salt formation (e.g., choline salts) enhances aqueous solubility, as demonstrated in patent literature . Prodrug approaches, such as esterification of carboxylic acid groups, improve membrane permeability. In vitro assays (e.g., Caco-2 cell permeability) validate modifications .
Q. How do intermolecular interactions in crystal lattices influence the physicochemical properties of this compound?
- Methodology : Crystal packing analysis via Mercury software identifies π-π stacking, van der Waals interactions, or halogen bonding. For example, weak C–H···O interactions in derivatives correlate with melting point variations. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) link packing efficiency to thermal stability .
Q. What experimental and computational methods are combined to predict the reactivity of this compound in novel synthetic pathways?
- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening or electrophilic substitution reactions. Experimental validation uses kinetic studies (e.g., monitoring reaction progress via in situ IR spectroscopy). Hammett plots or LFER analyses quantify substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
